N-octyl-4-metylpyridinium bromide
Overview
Description
N-octyl-4-metylpyridinium bromide is a quaternary ammonium compound with the molecular formula C14H24BrN. It is a pyridinium salt, characterized by the presence of a pyridine ring substituted with an octyl group at the nitrogen atom and a methyl group at the fourth position of the ring. This compound is known for its surfactant properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-octyl-4-metylpyridinium bromide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 4-methylpyridine with octyl bromide in the presence of a suitable solvent such as acetonitrile or ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure uniformity and high yield. The purification process may involve multiple steps, including filtration, washing, and drying, to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-octyl-4-metylpyridinium bromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted pyridinium salts.
Oxidation: The major products are N-oxide derivatives.
Reduction: The major product is N-octyl-4-methylpiperidine.
Scientific Research Applications
N-octyl-4-metylpyridinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis and as a surfactant in micellar catalysis.
Biology: The compound is employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.
Industry: This compound is used in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of N-octyl-4-metylpyridinium bromide involves its interaction with biological membranes. The compound integrates into the lipid bilayer, disrupting the membrane structure and increasing its permeability. This property is utilized in drug delivery systems to enhance the uptake of therapeutic agents. The molecular targets include membrane proteins and lipids, and the pathways involved are related to membrane fluidity and integrity .
Comparison with Similar Compounds
Similar Compounds
- N-hexyl-4-metylpyridinium bromide
- N-decyl-4-metylpyridinium bromide
- N-dodecyl-4-metylpyridinium bromide
Uniqueness
N-octyl-4-metylpyridinium bromide is unique due to its optimal chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance enhances its surfactant properties and makes it more effective in applications such as micellar catalysis and drug delivery compared to its shorter or longer chain analogs .
Properties
IUPAC Name |
4-methyl-1-octylpyridin-1-ium;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N.BrH/c1-3-4-5-6-7-8-11-15-12-9-14(2)10-13-15;/h9-10,12-13H,3-8,11H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKKNFIGBRWJHL-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)C.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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